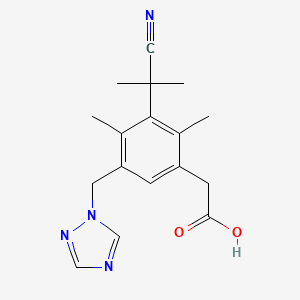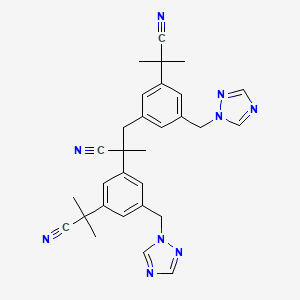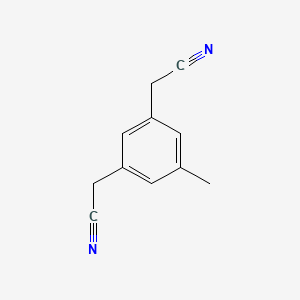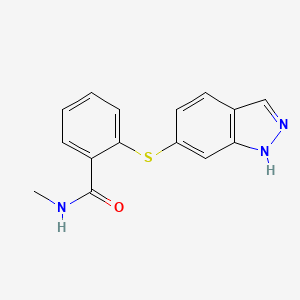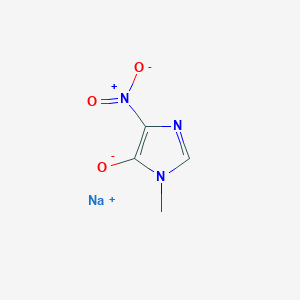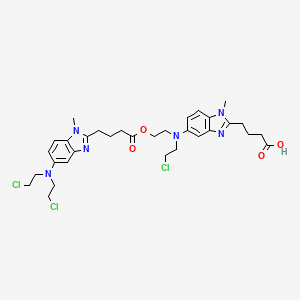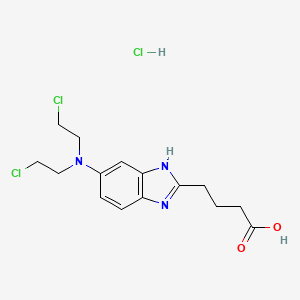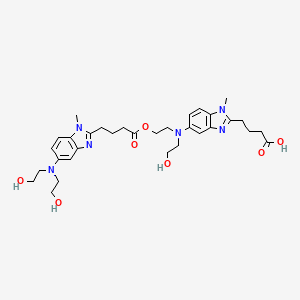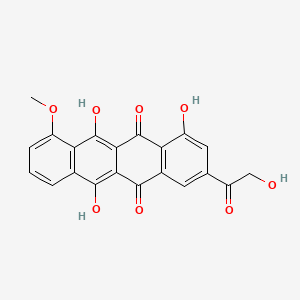
7,8,9,10-Dehydro Doxorubicinone
Vue d'ensemble
Description
7,8,9,10-Dehydro Doxorubicinone is a derivative of Doxorubicinone . It has a molecular weight of 394.33 and a molecular formula of C21H14O8 .
Molecular Structure Analysis
The molecular structure of 7,8,9,10-Dehydro Doxorubicinone is represented by the formula C21H14O8 . It’s important to note that the structure is closely related to that of Doxorubicinone .Applications De Recherche Scientifique
Spectral Analysis and Quantification
- Spectral Analysis : A study by Hovorka et al. (2010) highlights techniques for analyzing intracellular accumulation of doxorubicin (Dox) and its degradation products, such as 7,8-dehydro-9,10-desacetyldoxorubicinone. These techniques are critical for distinguishing Dox and its degradation products in research settings, particularly in drug delivery systems and anthracycline antibiotic studies (Hovorka et al., 2010).
Metabolite Analysis
- Chromatographic Analysis : Beijnen et al. (1991) developed a high-performance liquid chromatographic (HPLC) assay for determining doxorubicin and its metabolites, including 7-deoxydoxorubicinone, in the plasma of AIDS patients. This method is instrumental in pharmacokinetic studies and understanding the metabolism of doxorubicin in specific patient populations (Beijnen et al., 1991).
Subcellular Distribution
- Subcellular Fractionation Study : Anderson et al. (2003) used capillary electrophoresis with postcolumn laser-induced fluorescence detection (CE-LIF) to study the distribution of doxorubicin metabolites, including 7-deoxydoxorubicinone, in subcellular fractions. This study is significant for understanding the intracellular behavior of doxorubicin and its metabolites, particularly in the context of drug toxicity studies (Anderson et al., 2003).
Pharmacokinetic Studies
- Pharmacokinetics in Cancer Treatment : Research by Cummings et al. (1987) investigated the pharmacokinetics, metabolism, and antitumor activity of doxorubicin, with a focus on its metabolites like 7-deoxydoxorubicinone. This study provides insights into the relationship between drug metabolism and its therapeutic efficacy and toxicity (Cummings et al., 1987).
Mechanistic Studies
- Metabolic Pathways : Arnold et al. (2017) examined how doxorubicin modulates the metabolism of arachidonic acid by CYP2J2, a cytochrome P450 enzyme. This study reveals interactions between doxorubicin metabolites, like 7-deoxydoxorubicin aglycone, and key enzymes, providing insights into the mechanistic pathways of doxorubicin-induced cardiotoxicity (Arnold et al., 2017).
Propriétés
IUPAC Name |
1,6,11-trihydroxy-3-(2-hydroxyacetyl)-10-methoxytetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O8/c1-29-13-4-2-3-9-15(13)21(28)17-16(18(9)25)19(26)10-5-8(12(24)7-22)6-11(23)14(10)20(17)27/h2-6,22-23,25,28H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIXWCJEVLBUIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC(=C4)C(=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675662 | |
| Record name | 1,6,11-Trihydroxy-3-(hydroxyacetyl)-10-methoxytetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8,9,10-Dehydro Doxorubicinone | |
CAS RN |
1159977-23-7 | |
| Record name | 1,6,11-Trihydroxy-3-(hydroxyacetyl)-10-methoxytetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine](/img/structure/B601008.png)
![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)
![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)

